(2E)-4,4-difluorobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This typically includes the compound’s molecular formula, structure, and common names. It may also include information about the compound’s sources or applications .

Synthesis Analysis

This involves understanding how the compound is made. This can include both natural biosynthesis and laboratory synthesis methods .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can include understanding its reactivity, common reactions it undergoes, and products it forms .Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications

Structural Investigation and Spectroscopy

A study conducted by Venkatesan et al. characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The compound showed stabilization through intramolecular and intermolecular interactions, with methoxy substitution providing additional stabilization. This research highlights the intricate molecular interactions and structural nuances of derivatives of (2E)-4,4-difluorobut-2-enoic acid, contributing to a deeper understanding of their chemical behavior (Venkatesan et al., 2016).

Synthesis and Chemical Reactions

The palladium-catalysed cross-coupling methodology offers a selective synthesis of 3,3-disubstituted prop-2-enoic acids from 3-substituted 3-iodobut-2-enoic acids, showcasing the versatility of (2E)-4,4-difluorobut-2-enoic acid derivatives in chemical synthesis. This method highlights the compound's potential in constructing complex molecular architectures under mild conditions, expanding the toolbox for synthetic chemists (Abarbri et al., 2002).

Advanced Materials and Catalysis

Research on the development of novel materials and catalysts has also benefited from derivatives of (2E)-4,4-difluorobut-2-enoic acid. For instance, the electrochemical mineralization study of perfluorocarboxylic acids using a Ce-doped modified porous nanocrystalline PbO2 film electrode demonstrates the potential environmental applications of these compounds in water treatment and pollution control. The study suggests a pathway for the degradation of persistent organic pollutants, highlighting the environmental significance of (2E)-4,4-difluorobut-2-enoic acid derivatives (Niu et al., 2012).

Biological Activity and Pharmaceutical Applications

While avoiding specifics on drug usage and side effects as per the requirements, it's worth noting that the research into the antibacterial effects of derivatives, like the study on (2E, 2E)-4,4-trisulfanediylbis(but-2-enoic acid) against Staphylococcus aureus, showcases the potential of these compounds in developing new antimicrobial agents. This study opens avenues for exploring (2E)-4,4-difluorobut-2-enoic acid derivatives as novel food preservatives or antimicrobial compounds, contributing to food safety and public health (Wu et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of (2E)-4,4-difluorobut-2-enoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-2-fluorobutane", "potassium fluoride", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-2-fluorobutane to 2-fluoro-2-butene", "2-bromo-2-fluorobutane is treated with potassium fluoride in dimethyl sulfoxide (DMSO) to yield 2-fluoro-2-butene.", "Step 2: Conversion of 2-fluoro-2-butene to (2E)-4,4-difluorobut-2-enal", "2-fluoro-2-butene is reacted with sodium hydride in tetrahydrofuran (THF) to form the corresponding enolate, which is then treated with acetic anhydride and sulfuric acid to yield (2E)-4,4-difluorobut-2-enal.", "Step 3: Conversion of (2E)-4,4-difluorobut-2-enal to (2E)-4,4-difluorobut-2-enoic acid", "(2E)-4,4-difluorobut-2-enal is treated with sodium hydroxide and sodium bicarbonate in water to form the corresponding acid, which is then extracted with ethyl acetate and dried over magnesium sulfate to yield the final product, (2E)-4,4-difluorobut-2-enoic acid." ] } | |

CAS RN |

37759-73-2 |

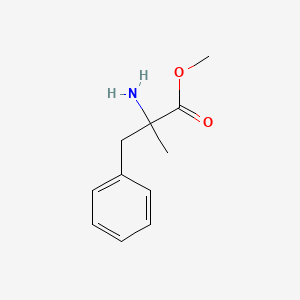

Molecular Formula |

C4H4F2O2 |

Molecular Weight |

122.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.